ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
This compound features a bicyclic thiazolo[3,2-a]pyrimidine core substituted at position 6 with a carbonyl group linked to an amino-functionalized thiazole ring. The thiazole moiety is further substituted at position 4 with an ethyl acetate group. The ethyl ester group may enhance lipophilicity, influencing bioavailability and metabolic stability .
Properties
Molecular Formula |
C15H14N4O4S2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H14N4O4S2/c1-3-23-11(20)4-9-7-24-14(17-9)18-12(21)10-5-16-15-19(13(10)22)6-8(2)25-15/h5-7H,3-4H2,1-2H3,(H,17,18,21) |
InChI Key |
NFFIYGVKFSKXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with thiazole derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl group in the thiazolopyrimidine core undergoes nucleophilic attack, enabling functional group interconversions:
-
Amide Formation : Reaction with primary or secondary amines in aprotic solvents (e.g., dichloromethane) yields substituted amides.
-
Esterification : Alcohols react under acidic conditions to form new ester derivatives.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield | Spectral Data (IR, cm⁻¹) |
|---|---|---|---|---|
| Methylamine | DCM, RT, 12h | Amide derivative | 78% | ν(C=O) 1685, ν(N–H) 3255 |
| Ethanol | H₂SO₄, reflux, 6h | Ethyl ester analog | 65% | ν(C=O) 1712 |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, enhancing structural complexity:
-
Acetic Anhydride-Pyridine : Heating in a 1:1 mixture induces cyclization to form pyrido-thiazolo-pyrimidinone derivatives .
-
Hydrazine/Thiourea : Forms triazole or thiazole-fused systems under reflux in ethanol .
Table 2: Cyclization Reactions
| Reagent | Conditions | Product | Key Spectral Evidence |
|---|---|---|---|
| Acetic anhydride | 180°C, 4h | 2-Acetyl-3-methyl-pyrido-thiazolo-pyrimidinone | ν(C=O) 1727, 1684 |
| Thiourea | EtOH, reflux, 8h | Thiazolo-triazole hybrid | m/z = 520 (M⁺) |
Condensation with Aldehydes
The acetyl group reacts with aromatic aldehydes in Stork enamine-type reactions:
-
Piperidine-Catalyzed : Heating with benzaldehyde derivatives forms α,β-unsaturated ketones (e.g., acryloyl derivatives) .
Table 3: Aldehyde Condensation Reactions
Functionalization of the Acetyl Group
The acetyl moiety undergoes derivatization to form oximes and thiosemicarbazones:
-
Oxime Formation : Hydroxylamine hydrochloride in ethanol yields oxime derivatives .
-
Thiosemicarbazone Formation : Thiosemicarbazide in acetic acid produces thiosemicarbazones .
Table 4: Acetyl Group Reactions
| Reagent | Conditions | Product | Biological Activity |
|---|---|---|---|
| NH₂OH·HCl | EtOH, reflux, 3h | Oxime derivative | Enzyme inhibition |
| NH₂NHCSNH₂ | AcOH, 100°C, 2h | Thiosemicarbazone | Antiviral potential |
Ester Hydrolysis
The ethyl ester group is hydrolyzed to the carboxylic acid under basic conditions:
-
Saponification : NaOH in aqueous ethanol affords the carboxylic acid, enhancing water solubility.
Table 5: Hydrolysis Reaction
| Conditions | Product | Solubility Change |
|---|---|---|
| 2M NaOH, EtOH/H₂O, reflux | Carboxylic acid derivative | Increased hydrophilicity |
Mechanistic Insights
Reactivity is driven by:
Scientific Research Applications
Ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction or protein degradation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Findings
Heterocyclic Core Modifications :
- Replacement of the thiazolo[3,2-a]pyrimidine core with thiadiazolo[3,2-a]pyrimidine () or pyrazolo[1,5-a]pyrimidine () alters electronic properties and binding interactions. For instance, sulfur-rich thiadiazole analogs may exhibit enhanced radical scavenging or redox activity .
- Pyrazoline -substituted derivatives () demonstrate improved antimicrobial efficacy, likely due to increased hydrogen bonding with biological targets .
Arylazo groups () introduce conjugation pathways, possibly affecting UV-vis absorption and photostability . Chlorophenyl and methoxycarbonyl substituents () may influence steric hindrance and metabolic degradation rates .
Synthetic Routes :
- Cyclization using POCl₃/PCl₅ () is a common method for forming thiazolo-triazine hybrids, whereas ammonium thiocyanate facilitates thiadiazole ring formation () .
- The target compound’s acetamide-thiazole linkage suggests a multi-step synthesis involving carbodiimide coupling or nucleophilic acyl substitution .
Pesticidal derivatives () highlight the role of phosphorothioate groups in enhancing reactivity with biological targets .
Biological Activity
Ethyl (2-{[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate, also known by its CAS number 32187-00-1, is a compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 238.26 g/mol. The compound features a thiazole ring which is significant for its biological activity.
Synthesis Method:
The synthesis of this compound typically involves the reaction of 2-amino-5-methyl thiazole with diethyl ethoxymethylene-malonate under reflux conditions. The reaction yields the target compound with an impressive yield of around 86% .
Biological Activity
This compound exhibits a broad spectrum of biological activities:
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often demonstrate significant antimicrobial properties. Studies have shown that derivatives similar to this compound possess activity against various bacterial strains including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 100–200 μg/mL .
Anticancer Activity
The thiazole moiety is known for its anticancer properties. In vitro studies have evaluated the cytotoxic effects of related compounds on cancer cell lines such as HeLa and MCF7. Results indicated that these compounds could inhibit cell proliferation effectively with IC50 values ranging from 10 to 20 μM .
Anti-inflammatory Properties
Compounds derived from thiazoles have also been noted for their anti-inflammatory effects. This compound has been shown to reduce inflammation markers in animal models of arthritis .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Study : A study published in Pharmaceutical Biology assessed the antibacterial activity of various thiazole derivatives against clinical isolates. Ethyl (2-{[(2-methyl-5-oxo...) showed potent activity against multi-drug resistant strains .
- Cytotoxicity Assessment : In a study focusing on cancer therapeutics, compounds similar to ethyl (2-{[(2-methyl...) were evaluated for their cytotoxic effects on melanoma cells. The results indicated significant antiproliferative activity compared to standard chemotherapeutics .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
